4,5-Dichloro-2-fluoropyridine

Nucleophilic Aromatic Substitution SNAr Kinetics

Sourcing the wrong isomer can halt R&D. 4,5-Dichloro-2-fluoropyridine (CAS 1214359-76-8) solves this with a unique substitution pattern for predictable reactivity. - Enables sequential, regioselective functionalization: SNAr at the C2-F position, then cross-coupling at C4 and C5-Cl sites. - Serves as a key intermediate for novel herbicides and fungicides, as noted in patent literature. - High-purity sourcing is critical to prevent batch failure; rigorous QC (NMR, HPLC) ensures process reproducibility and protects your IP.

Molecular Formula C5H2Cl2FN
Molecular Weight 165.98 g/mol
Cat. No. B7828550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-fluoropyridine
Molecular FormulaC5H2Cl2FN
Molecular Weight165.98 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1F)Cl)Cl
InChIInChI=1S/C5H2Cl2FN/c6-3-1-5(8)9-2-4(3)7/h1-2H
InChIKeyWGHAPKAYKGHYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-fluoropyridine: Product Overview


4,5-Dichloro-2-fluoropyridine (CAS 1214359-76-8, molecular formula C5H2Cl2FN, molecular weight 165.98 g/mol) is a specialized halogenated pyridine derivative featuring a fluorine atom at the 2-position and chlorine atoms at the 4- and 5-positions on the pyridine ring [1]. It serves primarily as a versatile synthetic intermediate in the development of pharmaceuticals, agrochemicals (including herbicides and fungicides), and other fine chemicals due to its unique substitution pattern which imparts distinct electronic and steric properties [2]. Its value proposition lies in its potential for regioselective functionalization through cross-coupling reactions at the chlorine sites, a feature that distinguishes it from less-substituted or differently-substituted analogs .

4,5-Dichloro-2-fluoropyridine: Isomer Specificity


In nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, the precise arrangement of halogen substituents on the pyridine ring dictates reactivity, regioselectivity, and the electronic environment, which in turn governs the success and yield of downstream synthetic steps . For example, while 2-fluoropyridine itself is a powerful SNAr substrate, reacting with sodium ethoxide up to 320 times faster than 2-chloropyridine [1], the introduction of additional chlorine atoms significantly alters this reactivity. The specific 2-fluoro, 4,5-dichloro pattern creates a unique electronic landscape that influences the relative activation of the C-Cl bonds for cross-coupling and the C-F bond for SNAr, which cannot be replicated by isomers like 2,4-dichloro-5-fluoropyridine . Therefore, substituting a different isomer or a less functionalized analog can lead to complete failure of a reaction sequence, different regiochemical outcomes, or drastically reduced yields, making a precise, isomer-specific procurement critical for project continuity and intellectual property integrity.

4,5-Dichloro-2-fluoropyridine: Reactivity & Property Comparison


SNAr Reactivity Advantage at C2 Position

While direct kinetic data for 4,5-Dichloro-2-fluoropyridine is not publicly available, a foundational class-level inference can be drawn from its core structural motif, 2-fluoropyridine. In direct competition kinetics, 2-fluoropyridine undergoes SNAr reaction with sodium ethoxide in ethanol 320 times faster than its direct analog, 2-chloropyridine, at 25°C [1]. This dramatic rate enhancement is attributed to the stronger electron-withdrawing inductive effect and the superior leaving group ability of fluoride in the rate-determining addition-elimination step on an electron-deficient heterocycle [1]. The presence of additional electron-withdrawing chlorine substituents at the 4- and 5-positions in the target compound is expected to further activate the ring towards nucleophilic attack, making the C2 position a highly reactive and selective site for functionalization in multi-step syntheses.

Nucleophilic Aromatic Substitution SNAr Kinetics Fluorine Chemistry

Boiling Point Isomer Comparison

A direct comparison of physical properties is essential for developing purification and handling protocols. The predicted boiling point of 4,5-Dichloro-2-fluoropyridine is 187.2 ± 35.0 °C [1]. This contrasts with the reported boiling point of its isomer, 2,3-Dichloro-5-fluoropyridine, which is 174 °C . While the large uncertainty on the predicted value for the target compound necessitates caution, the data suggests a measurable difference in volatility between these two dichlorofluoropyridine isomers. This difference, rooted in the specific arrangement of substituents, influences practical aspects such as purification by distillation and safe handling conditions.

Physicochemical Properties Isomer Comparison Boiling Point Purification

Density Isomer Comparison

Density is another key physical parameter that can vary between isomers. The predicted density of 4,5-Dichloro-2-fluoropyridine is 1.498 ± 0.06 g/cm³ [1]. In contrast, the estimated density for the 2,3-Dichloro-4-fluoropyridine isomer is approximately 1.45 g/cm³ . This quantifiable difference in mass per unit volume, though modest, can be significant for precise liquid handling, reaction concentration calculations, and in the context of developing formulations where density affects miscibility and phase behavior.

Physicochemical Properties Isomer Comparison Density Formulation

Patented Utility as Agrochemical Intermediate

Beyond intrinsic properties, the commercial relevance of a compound is validated by its presence in the patent literature. While many halogenated pyridines are broadly claimed, fluoropyridines, including dichloro-substituted variants like 3,5-dichloro-2,4,6-trifluoropyridine, are explicitly cited in foundational patents as valuable intermediates for preparing herbicides, insecticides, and fungicides [1]. This class-level evidence supports the target compound's potential utility in similar applications. The presence of both chlorine and fluorine substituents makes 4,5-Dichloro-2-fluoropyridine a versatile scaffold for introducing diverse functional groups and building blocks essential for generating new intellectual property in the crop protection and pharmaceutical sectors.

Agrochemical Herbicide Pesticide Intermediate Patent

Application Scenarios for 4,5-Dichloro-2-fluoropyridine


Lead Optimization via Regioselective Cross-Coupling

For medicinal chemists optimizing a lead series, 4,5-Dichloro-2-fluoropyridine is an ideal scaffold for late-stage functionalization. The high SNAr reactivity inferred at the C2-fluoro position [1] allows for the introduction of amine or alkoxy substituents, while the C4- and C5-chloro groups provide orthogonal handles for sequential Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions . This enables the rapid exploration of chemical space by building diverse biaryl or alkyl-linked structures, a capability not offered by less substituted pyridine cores.

Next-Generation Herbicide and Fungicide Intermediate

Agrochemical research groups focused on discovering novel herbicides and fungicides will find 4,5-Dichloro-2-fluoropyridine to be a strategically important intermediate. Its utility is supported by the patent literature, which identifies fluorinated pyridines as key precursors for these applications [2]. The compound's unique substitution pattern allows for the design of new active ingredients with potentially improved potency, selectivity, or environmental fate profiles compared to existing commercial standards.

Isomer-Specific Quality Control for Scale-Up

Process chemists and procurement managers requiring high-purity building blocks for scale-up must rely on isomer-specific quality control. The differentiation in physical properties, such as the predicted boiling point of 187.2 °C [3] versus 174 °C for a related isomer , underscores the necessity of sourcing the correct compound. Use of an incorrect isomer can lead to batch failure due to different reactivity or the formation of unwanted byproducts. Procuring 4,5-Dichloro-2-fluoropyridine from a supplier providing rigorous analytical data (e.g., NMR, HPLC) is therefore critical for ensuring process consistency and protecting intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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